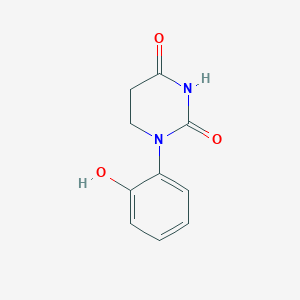

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and an appropriate catalyst under specific conditions. One common method is the Biginelli reaction, which is a three-component condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The dihydropyrimidine ring can be reduced to form a tetrahydropyrimidine derivative.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(2-oxo-phenyl)dihydropyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 1-(2-hydroxyphenyl)tetrahydropyrimidine-2,4(1H,3H)-dione.

Substitution: Formation of various substituted dihydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The hydroxyphenyl group can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives:

1-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.

1-(2-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:

1-(2-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its hydroxyphenyl group, which imparts specific chemical and biological properties that can be leveraged for various applications.

Biological Activity

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 136582-04-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H10N2O3

- Molar Mass : 206.2 g/mol

- Density : 1.382 g/cm³

- pKa : 9.46 (predicted) .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may act as a metal ion chelator, which is significant in the context of antiviral activities, particularly against Hepatitis C Virus (HCV). The compound's structure allows it to bind metal ions, which can disrupt viral replication processes .

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. These compounds have shown promising results in inhibiting HCV with effective concentrations (EC50 values) often below 20 µM. For instance, modifications to the compound's structure have yielded derivatives with enhanced antiviral efficacy and lower cytotoxicity compared to established antiviral drugs like ribavirin .

Table 1: Efficacy of Dihydropyrimidine Derivatives Against HCV

| Compound | EC50 (µM) | Cytotoxic Concentration (CC50) | Therapeutic Index (TI) |

|---|---|---|---|

| Ribavirin | 20.0 | Not specified | 2.3 |

| Compound A | 13.3 | Not specified | >1.7 |

| Compound B | <10 | Not specified | >1.9 |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

In addition to its antiviral and antimicrobial properties, this compound has been implicated in anti-inflammatory pathways. This activity may be linked to its ability to modulate immune responses and reduce inflammation markers in vitro .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of several dihydropyrimidine derivatives against HCV, one derivative demonstrated an EC50 value of 6.4 µM, significantly outperforming ribavirin in terms of potency and therapeutic index . This study underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on a library of dihydropyrimidine derivatives, including this compound. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15) |

InChI Key |

KASSYAFPKDSVQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.